2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Description
2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound characterized by a triazine core substituted with acetyl and ketone groups. Its molecular formula is C₅H₅N₃O₃, and it is recognized by synonyms such as 2-acetyl-3,5-dioxo-2H,4H-1,2,4-triazine and as-triazine-3,5(2H,4H)-dione, 2-acetyl .
Properties
IUPAC Name |
2-acetyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)8-5(11)7-4(10)2-6-8/h2H,1H3,(H,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYRCPVUXDEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276959 | |
| Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-50-5 | |
| Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acetylated hydrazine derivative with a suitable nitrile or amidine compound. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry or microwave-assisted synthesis. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazine ring or the acetyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can participate in hydrogen bonding, π-π stacking, or other interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity of triazine-dione derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Metabolic Stability and Toxicity
- 6-Hydroxy-triazine-diones with lipophilic substituents (e.g., phenethyl) demonstrate improved metabolic stability in preclinical models .
Biological Activity
2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C5H5N3O3 |
| Molecular Weight | 155.11 g/mol |
| CAS Number | 4338-50-5 |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. For instance:
- Bacterial Activity : In vitro studies have demonstrated that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 50 to 100 µg/mL.
- Fungal Activity : The compound also shows antifungal activity against Candida albicans and Aspergillus niger, with MIC values reported at approximately 40 µg/mL.
Anticancer Properties
The anticancer potential of this compound has been evaluated through various studies:
- Cell Proliferation Inhibition : Studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be around 30 µM for MCF-7 cells and 25 µM for HeLa cells.
- Apoptosis Induction : Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented:
- Cytokine Modulation : In vitro assays showed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives is closely related to their structural features. Modifications at specific positions on the triazine ring can enhance or diminish their biological efficacy. For example:
- Position 4 Substituents : Substituents at position 4 of the triazine ring have been shown to significantly increase antimicrobial activity compared to unsubstituted analogs.
Case Study 1: Anticancer Efficacy
A study involving xenograft models demonstrated that a derivative of this compound significantly reduced tumor size when administered at dosages of 20 mg/kg body weight. The reduction in tumor volume was measured over a period of four weeks.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with standard antibiotics. Results indicated enhanced efficacy against antibiotic-resistant strains of Pseudomonas aeruginosa, with a reduction in MIC by approximately 60% when combined with ciprofloxacin.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
